Adb-butinaata
CAS No.:
Cat. No.: VC14556993
Molecular Formula: C19H28N4O2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H28N4O2 |
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Molecular Weight | 344.5 g/mol |
IUPAC Name | (2S)-2-[[2-(1-butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide |
Standard InChI | InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24)/t17-/m1/s1 |
Standard InChI Key | IVLNLVKDTBQFAN-QGZVFWFLSA-N |
Isomeric SMILES | CCCCN1C2=CC=CC=C2C(=N1)CC(=O)N[C@H](C(=O)N)C(C)(C)C |
Canonical SMILES | CCCCN1C2=CC=CC=C2C(=N1)CC(=O)NC(C(=O)N)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
ADB-BUTINAATA is classified as an indazole acetamide derivative with the molecular formula C₁₉H₂₈N₄O₂ and a molar mass of 344.5 g/mol . Its structure comprises:
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A 1-butyl-1H-indazole core.
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An acetamido linker at the 3-position of the indazole ring.
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A tert-leucinamide group ((S)-3,3-dimethylbutanamide) as the head group.
The stereochemistry at the tert-leucinamide moiety is critical, with the (S)-enantiomer being the pharmacologically active form, analogous to related SCRAs like ADB-BUTINACA .
Table 1: Key Chemical Data for ADB-BUTINAATA
Property | Value | Source |
---|---|---|
IUPAC Name | (S)-2-(2-(1-Butyl-1H-indazol-3-yl)acetamido)-3,3-dimethylbutanamide | |
Molecular Formula | C₁₉H₂₈N₄O₂ | |
Molar Mass | 344.5 g/mol | |
CAS Number | Not Available | |
DEA Schedule | Schedule I |
Pharmacological Profile
Receptor Affinity and Efficacy
ADB-BUTINAATA is presumed to act as a full agonist at cannabinoid receptors CB₁ and CB₂, akin to its structural analog ADB-BUTINACA . For ADB-BUTINACA:
These values suggest sub-nanomolar potency, far exceeding THC’s efficacy. ADB-BUTINAATA’s acetamido linker may alter metabolic stability compared to carboxamide-linked SCRAs, potentially prolonging its half-life .
Metabolism and Biomarkers
In vitro studies on related SCRAs (e.g., ADB-BUTINACA) reveal extensive hepatic metabolism via CYP450 isoforms (CYP2C19, CYP3A4/5), producing hydroxylated and dihydrodiol metabolites . Key urinary biomarkers for ADB-BUTINACA include:
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B4: Dihydrodiol formation on the indazole core.
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B9/B16: Mono-hydroxylation on the butyl tail or indazole ring .
ADB-BUTINAATA’s metabolism is expected to follow similar pathways, with acetamido hydrolysis as a potential distinguishing feature .
Legal and Regulatory Status
International Controls
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United States: Listed as a Schedule I controlled substance under the Controlled Substances Act, indicating no accepted medical use and high abuse potential .
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North Carolina: Explicitly prohibited under amendments to the Controlled Substances Act (House Bill 330, 2025) .
Analytical Detection Challenges
Chromatographic Separation
Co-elution with precursors (e.g., ADB-INACA) complicates GC-MS analysis. Optimized methods using DB-5MS columns (30 m × 0.25 mm × 0.25 μm) and temperature gradients (50°C to 300°C at 30°C/min) achieve baseline separation .
Mass Spectrometric Features
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Primary Ions: m/z 344.5 [M+H]⁺ (molecular ion).
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Fragmentation: Loss of the butyl group (m/z 245) and tert-leucinamide moiety (m/z 173) .
Adverse Effects and Public Health Impact
While specific case reports for ADB-BUTINAATA are absent, SCRAs are associated with severe outcomes:
Prison seizures of SCRAs (e.g., in Scotland) highlight their use in high-risk populations, often as adulterants in cannabis products .
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